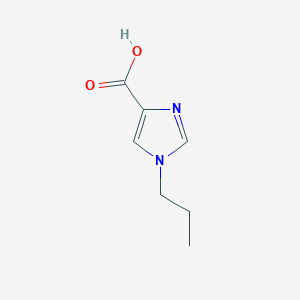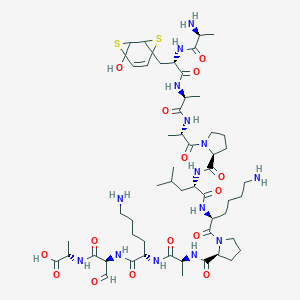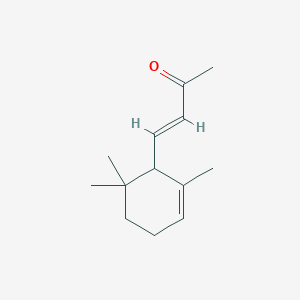![molecular formula C13H16ClNO5S B122893 Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate CAS No. 146381-87-5](/img/structure/B122893.png)
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with the molecular formula C13H16ClNO5S. It is primarily used in proteomics research and is known for its unique chemical structure, which includes a thiophene ring substituted with chloroacetyl and amino groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate typically involves the acylation of amines. One common method is the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, solvent-free and catalyst-free conditions can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:
Acylation: Reaction with acid chlorides or anhydrides to form amides.
Substitution: Nucleophilic substitution reactions, particularly at the chloroacetyl group.
Oxidation and Reduction: Potential oxidation of the thiophene ring and reduction of the chloroacetyl group.
Common Reagents and Conditions
Acylation: Acetyl chloride or acetic anhydride in the presence of a base such as triethylamine.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Amides: From acylation reactions.
Substituted Thiophenes: From nucleophilic substitution reactions.
Oxidized Thiophenes: From oxidation reactions.
Scientific Research Applications
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 5-[(N,N-diethylglycyl)amino]-2-hydroxy-4,6-dimethylisophthalate: Known for its anti-arrhythmic properties.
Indole Derivatives: Used in various biological applications due to their structural similarity and functional versatility.
Uniqueness
Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is unique due to its combination of a chloroacetyl group and a thiophene ring, which provides distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
diethyl 5-[(2-chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-4-19-12(17)9-7(3)10(13(18)20-5-2)21-11(9)15-8(16)6-14/h4-6H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFYGAIXNQKIHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














